N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Overview
Description
4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride: is a synthetic organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of an allyloxy group, a chloro group, and a methoxy group attached to a benzylamine backbone. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Chlorination: The selective chlorination of the benzylamine intermediate.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the chloro group, converting it to a corresponding hydrocarbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
DNA Intercalation: Intercalation into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
- 4-(allyloxy)-3-chloro-5-methoxybenzylamine
- 4-(allyloxy)-3-chloro-5-methoxybenzylamine sulfate
- 4-(allyloxy)-3-chloro-5-methoxybenzylamine nitrate
Uniqueness:
- The presence of the allyloxy, chloro, and methoxy groups in specific positions on the benzylamine backbone imparts unique chemical and biological properties to the compound.
- The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3.ClH/c1-4-9-24-19-17(20)10-15(11-18(19)23-3)13-21-12-14-5-7-16(22-2)8-6-14;/h4-8,10-11,21H,1,9,12-13H2,2-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAAUYQMNFFLCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Cl)OCC=C)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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